(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone
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Overview
Description
(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C15H13ClN2O3S and its molecular weight is 336.79. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
A study conducted by Shah et al. (2014) synthesized a compound closely related to (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone. This compound demonstrated significant antibacterial and antifungal activities. The compound was synthesized and characterized by various spectroscopic methods, indicating its potential in antimicrobial research (Shah et al., 2014).
Process Development and Synthesis
Kopach et al. (2010) described the development of a process for synthesizing a related compound, showcasing a method that achieved high yield and purity. This study highlights the importance of such compounds in pharmaceutical manufacturing, especially in the synthesis of complex intermediates (Kopach et al., 2010).
Thromboxane Receptor Antagonism
Research by Bhagwat et al. (1993) synthesized enantiomers of a compound similar to this compound. These compounds were studied for their activity as thromboxane receptor antagonists and thromboxane synthase inhibitors. This indicates potential applications in cardiovascular research (Bhagwat et al., 1993).
Production of Chiral Intermediates
A study by Ni et al. (2012) involved the production of a chiral intermediate of the anti-allergic drug Betahistine, using a compound structurally similar to the target compound. This research demonstrates the utility of such compounds in the synthesis of chiral intermediates for pharmaceutical applications (Ni et al., 2012).
Antioxidant and Antimicrobial Activities
Chandrashekaraiah et al. (2014) synthesized new azetidinone analogues, including derivatives related to the target compound, and evaluated them for antioxidant, antimicrobial, and antitubercular activities. These findings highlight the compound's potential in developing new antimicrobial and antioxidant agents (Chandrashekaraiah et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes in the cell
Mode of Action
It’s possible that it interacts with its targets through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π interactions . The exact nature of these interactions and the resulting changes in cellular processes are subjects of ongoing research .
Biochemical Pathways
Based on the known effects of similar compounds, it’s likely that it influences a variety of cellular processes
Result of Action
Similar compounds have been found to exhibit antimicrobial and antiparasitic activities . The exact effects of this compound on cellular processes and structures are subjects of ongoing research.
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect its activity
Properties
IUPAC Name |
[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c16-12-3-5-13(6-4-12)22(20,21)14-9-18(10-14)15(19)11-2-1-7-17-8-11/h1-8,14H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXRCRATOSSVLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.